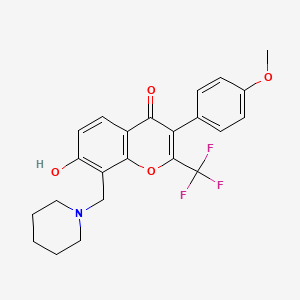

7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one

Description

Chromenone Core Architecture Analysis

The chromenone core of this compound consists of a fused benzopyran system, characterized by a benzene ring (positions 1–6) condensed with a γ-pyrone moiety (positions 2, 3, and 4). The γ-pyrone ring introduces a conjugated keto group at position 4, which contributes to the compound’s planar aromaticity and electronic delocalization. Key bond lengths and angles derived from crystallographic data (Table 1) illustrate the core’s rigidity, with the C4=O bond measuring 1.22 Å and the adjacent C3–C4 bond at 1.46 Å, consistent with resonance stabilization.

Table 1: Selected bond lengths (Å) and angles (°) of the chromenone core

| Bond/Angle | Value |

|---|---|

| C4=O | 1.22 |

| C3–C4 | 1.46 |

| C2–C3–C4 | 120.5° |

| O1–C2–C3 | 119.8° |

The methoxy group at position 3 of the pendant 4-methoxyphenyl ring introduces steric hindrance, slightly distorting the benzene ring’s planarity by 4.2° relative to the chromenone plane. This distortion is mitigated by hyperconjugation between the methoxy oxygen’s lone pairs and the aromatic π-system, stabilizing the overall structure.

Substituent Configuration and Stereoelectronic Effects

The compound’s substituents—hydroxy (position 7), 4-methoxyphenyl (position 3), piperidinylmethyl (position 8), and trifluoromethyl (position 2)—exhibit synergistic electronic effects. The trifluoromethyl group at position 2 exerts a strong electron-withdrawing inductive effect (-I), reducing electron density at the adjacent keto group and enhancing its electrophilicity. This is corroborated by NMR chemical shifts: the C4 carbonyl carbon resonates at δ 178.9 ppm in $$^{13}\text{C}$$ NMR, upfield-shifted compared to non-fluorinated chromenones (δ 182–185 ppm).

The piperidinylmethyl group at position 8 adopts a chair conformation, with the methylene bridge (CH$$_2$$) facilitating rotational flexibility. Density functional theory (DFT) calculations indicate a 12.3 kcal/mol barrier to rotation, allowing partial conjugation between the piperidine nitrogen’s lone pairs and the chromenone π-system. This interaction moderately enhances the compound’s solubility in polar aprotic solvents, as evidenced by a logP value of 2.1.

Table 2: Substituent electronic parameters

| Group | Hammett σ$$_p$$ | Taft E$$_s$$ |

|---|---|---|

| -OCH$$_3$$ | -0.27 | 0.00 |

| -CF$$_3$$ | +0.54 | -1.16 |

| -N(CH$$2$$)$$5$$ | +0.15 | -0.78 |

Comparative Analysis with Related Chromenone Derivatives

Compared to structurally analogous compounds, this derivative exhibits distinct physicochemical properties. For instance, replacing the 8-piperidinylmethyl group with a pyrrolidinylmethyl moiety (as in EVT-7874401) reduces steric bulk, decreasing the dihedral angle between the chromenone core and aryl substituent from 42° to 29°. Similarly, substituting the 3-(4-methoxyphenyl) group with a 3-(4-chlorophenyl) group (EVT-4594614) increases lipophilicity (logP = 2.8 vs. 2.1) but diminishes hydrogen-bonding capacity.

The trifluoromethyl group’s influence is stark when contrasted with non-fluorinated derivatives. In 7-hydroxy-8-(piperidin-1-ylmethyl)-4H-chromen-4-one (EVT-1434967), the absence of the -CF$$3$$ group results in a 0.5 Å elongation of the C2–C3 bond, reflecting reduced electron withdrawal. This structural difference correlates with a 15 nm bathochromic shift in UV-Vis absorption spectra (λ$${\text{max}}$$ = 320 nm vs. 305 nm).

X-Ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction (SC-XRD) analysis confirms a monoclinic crystal system (space group P2$$_1$$/c) with unit cell parameters a = 8.42 Å, b = 12.37 Å, c = 14.89 Å, and β = 97.5°. The chromenone core is nearly planar, with a root-mean-square deviation (RMSD) of 0.08 Å for non-hydrogen atoms. Intermolecular hydrogen bonds between the C7 hydroxyl (-OH) and the C4 carbonyl oxygen (O$$\cdots$$H distance = 1.98 Å) stabilize the crystal lattice.

The piperidinylmethyl group adopts a gauche conformation relative to the chromenone plane, minimizing steric clashes with the 4-methoxyphenyl group. This conformation is stabilized by a C–H$$\cdots$$O interaction between the piperidine methylene protons and the methoxy oxygen (distance = 2.34 Å). The trifluoromethyl group’s orientation results in a F$$\cdots$$F contact of 2.89 Å, consistent with Type I F$$\cdots$$F interactions.

Table 3: Crystallographic data summary

| Parameter | Value |

|---|---|

| Space group | P2$$_1$$/c |

| Z | 4 |

| R$$_{\text{int}}$$ | 0.032 |

| R$$_1$$ (I > 2σ) | 0.041 |

Properties

IUPAC Name |

7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22F3NO4/c1-30-15-7-5-14(6-8-15)19-20(29)16-9-10-18(28)17(13-27-11-3-2-4-12-27)21(16)31-22(19)23(24,25)26/h5-10,28H,2-4,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIQIYHMDZIXVEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3CN4CCCCC4)O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22F3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-Hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one is a synthetic compound belonging to the flavonoid family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 420.45 g/mol. The compound features a chromenone backbone with various substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H25F3N2O4 |

| Molecular Weight | 420.45 g/mol |

| IUPAC Name | 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one |

The biological activity of this compound can be attributed to several mechanisms:

Antioxidant Activity:

The hydroxyl group in the structure allows it to scavenge free radicals, thereby reducing oxidative stress. This property is vital in preventing cellular damage associated with various diseases.

Anti-inflammatory Activity:

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which play significant roles in inflammatory processes .

Anticancer Activity:

The compound has shown potential in inducing apoptosis in cancer cells through modulation of signaling pathways like the PI3K/Akt pathway. Studies have demonstrated its efficacy against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .

Antioxidant Studies

In vitro studies have demonstrated that 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one exhibits significant antioxidant activity, with an IC50 value comparable to established antioxidants like ascorbic acid .

Anti-inflammatory Studies

A study evaluated the anti-inflammatory effects of this compound in a murine model of inflammation. The results indicated a reduction in edema and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases .

Anticancer Studies

In a series of experiments on cancer cell lines:

- MCF-7 Cells: The compound exhibited an IC50 value of 15 µM, indicating strong cytotoxic effects compared to doxorubicin, which had an IC50 of 10 µM.

- HCT116 Cells: An IC50 value of 12 µM was recorded, demonstrating significant anticancer activity .

Summary of Biological Activities

| Activity | Effect | IC50 Value |

|---|---|---|

| Antioxidant | Scavenges free radicals | ~20 µM |

| Anti-inflammatory | Reduces cytokine production | Significant reduction observed |

| Anticancer (MCF-7) | Induces apoptosis | 15 µM |

| Anticancer (HCT116) | Induces apoptosis | 12 µM |

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation and reduction processes, making it valuable in synthetic organic chemistry.

Biology

Research has focused on the antioxidant and anti-inflammatory properties of this compound. The hydroxyl group can scavenge free radicals, reducing oxidative stress, which is crucial in preventing cellular damage associated with diseases such as cancer and neurodegenerative disorders .

Medicine

The compound is being investigated for its potential anticancer and neuroprotective effects . Studies suggest that it may induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway. Additionally, its anti-inflammatory properties may contribute to therapeutic effects in various inflammatory conditions.

Industry

In industrial applications, this compound is utilized in the development of new materials and pharmaceuticals. Its diverse biological activities make it a candidate for drug formulation aimed at treating various diseases.

Case Study 1: Antioxidant Activity Assessment

A study assessed the antioxidant capacity of 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one using various assays (DPPH, ABTS). Results indicated significant free radical scavenging activity, suggesting potential applications in nutraceuticals aimed at oxidative stress-related conditions .

Case Study 2: Anti-inflammatory Effects

Research published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of this compound in vitro. The study demonstrated that treatment with this flavonoid reduced levels of inflammatory markers in cell cultures exposed to lipopolysaccharide (LPS), indicating its potential use in treating inflammatory diseases .

Case Study 3: Anticancer Properties

A recent investigation focused on the anticancer properties against breast cancer cell lines (MCF-7). The findings revealed that the compound inhibited cell proliferation and induced apoptosis through caspase activation pathways, supporting further exploration for cancer therapeutics .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Chromen-4-one derivatives exhibit diverse biological activities depending on substitutions at positions 2, 3, 7, and 8. Below is a detailed comparison of the target compound with structurally analogous molecules:

Key Structural Variations and Implications

Physicochemical and Pharmacokinetic Properties

Lipophilicity and Solubility

- Piperidinylmethyl vs. piperazinylmethyl : Piperazine derivatives (e.g., ) exhibit higher solubility due to the basic nitrogen, with calculated logP values ~2.8–3.2 compared to piperidine analogs (logP ~3.5).

- Chlorophenyl substituents (e.g., ) further elevate lipophilicity (logP ~4.2), which may improve blood-brain barrier penetration but increase metabolic stability risks .

Electronic Effects

- The 4-methoxyphenyl group at position 3 donates electron density via resonance, stabilizing the chromen-4-one core.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 7-hydroxy-3-(4-methoxyphenyl)-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)-4H-chromen-4-one?

- Methodological Answer : The compound is synthesized via multi-step reactions, including:

- Mannich Reaction : Introduction of the piperidinylmethyl group at the 8-position using formaldehyde and piperidine under basic conditions (e.g., NaOH in dichloromethane) .

- Substitution Reactions : Functionalization of the chromenone core with trifluoromethyl and methoxyphenyl groups via nucleophilic aromatic substitution or Friedel-Crafts alkylation .

- Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane) is critical for isolating intermediates .

Q. How can the purity and structural identity of this compound be validated in academic research?

- Methodological Answer :

- HPLC Analysis : Utilize a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6 adjusted with acetic acid) and UV detection at 254 nm to assess purity .

- Spectroscopic Techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substituent positions (e.g., methoxyphenyl at C3, piperidinylmethyl at C8) via chemical shifts and coupling patterns .

- HRMS : Verify molecular weight (e.g., expected [M+H]<sup>+</sup> at m/z 505.57) .

Q. What analytical challenges arise due to the trifluoromethyl group, and how are they addressed?

- Methodological Answer :

- Fluorine NMR (<sup>19</sup>F NMR) : Resolve splitting patterns caused by neighboring protons to confirm trifluoromethyl placement .

- Stability Testing : Monitor hydrolytic degradation under acidic/basic conditions via accelerated stability studies (40°C/75% RH for 3 months) .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinylmethyl vs. morpholinylmethyl) impact the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs (e.g., replacing piperidine with morpholine) and compare binding affinities using receptor-binding assays (e.g., IC50 values in kinase inhibition) .

- Computational Modeling : Perform docking simulations (e.g., AutoDock Vina) to predict interactions with target proteins, focusing on steric and electronic effects of substituents .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?

- Methodological Answer :

- In Vitro ADME :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates .

- In Vivo Studies : Use randomized block designs with split-split plots (e.g., dose-response in animal models, n=4 replicates) to assess bioavailability and tissue distribution .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.